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Compound of Interest

2-Isopropyl-1-methoxy-4-
Compound Name:
nitrobenzene

Cat. No.: B157884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-Isopropyl-1-methoxy-4-nitrobenzene (IUPAC Name: 1-methoxy-4-nitro-
2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in
public databases, this document presents predicted spectroscopic data obtained from
computational chemistry models. These predictions offer valuable insights into the structural
features of the molecule and serve as a reference for its characterization.

Compound Information

Identifier Value

IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzene
CAS Number 1706-81-6[1][2]

Molecular Formula C10H13NO3[1]

Molecular Weight 195.21 g/mol [1]

CC(C)C1=C(C=CC(=C1)--INVALID-LINK--
[O-)OCI[1]

Canonical SMILES

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-lIsopropyl-1-methoxy-4-nitrobenzene.

Predicted *H NMR Data

Note: Predicted chemical shifts (d) are referenced to tetramethylsilane (TMS) at O ppm.

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.8-8.2 d 1H Ar-H (ortho to NOz2)
Ar-H (ortho to OCHs
~7.5-7.7 dd 1H
and meta to NO2)
Ar-H (meta to OCHs
~7.0-7.2 d 1H
and ortho to Isopropyl)
~3.9 s 3H -OCHs
~3.3 sept 1H -CH(CHs)2
~1.2 d 6H -CH(CH3)2

Predicted **C NMR Data

Note: Predicted chemical shifts (d) are referenced to TMS at 0 ppm.
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Chemical Shift (ppm)

Assignment

~160 Ar-C (C-OCHs)
~148 Ar-C (C-NO2)
~140 Ar-C (C-lsopropyl)
~125 Ar-CH

~118 Ar-CH

~110 Ar-CH

~56 -OCHs

~28 -CH(CHs)2

~23 -CH(CH3s)2

Predicted IR Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2970-2850 Medium-Strong Aliphatic C-H stretch
~1600, ~1480 Medium-Strong Aromatic C=C bending
Asymmetric and symmetric
~1520, ~1340 Strong
NO:2 stretch
~1250 Strong Aryl-O-CHs stretch
C-H out-of-plane bend (para-
~830 Strong

disubstitution pattern)

Predicted Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

195 High [M]* (Molecular lon)
180 High [M - CHs]*

150 Medium [M - NO2J*

135 Medium [M - NOz - CHs]*
107 Medium [M - NO2 - CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above for a solid aromatic compound like 2-Isopropyl-1-methoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Ensure the sample is fully
dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard
for chemical shift referencing (0O ppm).

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Tune and shim the probe to optimize the magnetic field homogeneity.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm for organic compounds).

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the TMS signal (O ppm) or the residual solvent
peak.

o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:

o Record a background spectrum of the empty ATR setup. This will be automatically
subtracted from the sample spectrum.

e Spectrum Acquisition:
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o Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically
4000-400 cm™1).

o Multiple scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The resulting spectrum is typically displayed as transmittance or absorbance versus
wavenumber (cm™1).

o lIdentify and label the major absorption bands.

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - EI):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized and then bombarded with a high-energy electron beam (typically
70 eV) in the ion source. This causes the molecule to lose an electron, forming a
molecular ion ([M]*), and to fragment into smaller charged species.

e Mass Analysis:

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and a signal proportional to the number of ions at each
m/z value is recorded.

» Data Processing:
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o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural
information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Spectroscopic Analysis Workflow for an Organic Compound

Synthesis/Isolation

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy

(1H, 13C) IR Spectroscopy

Analyze Spectra:

- Chemical Shifts

- Coupling Constants
- Functional Groups
- Molecular Weight

- Fragmentation

Confirm Structure

Propose Structure
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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